molecular formula C17H34N4O10 B1683608 Xylostasin CAS No. 50474-67-4

Xylostasin

Cat. No.: B1683608
CAS No.: 50474-67-4
M. Wt: 454.5 g/mol
InChI Key: NSKGQURZWSPSBC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of ribostamycin begins with D-glucose, which is phosphorylated to form glucose-6-phosphate. This undergoes a series of enzymatic reactions involving NAD+, L-glutamine, pyridoxal phosphate, and uridine diphosphate N-acetylglucosamine to form ribostamycin .

Industrial Production Methods: Industrial production of ribostamycin sulfate salt involves fermentation processes using Streptomyces ribosidificus. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic in its sulfate salt form .

Chemical Reactions Analysis

Types of Reactions: Ribostamycin sulfate salt undergoes various chemical reactions, including phosphorylation, adenylation, and acetylation. These modifications can affect its interaction with bacterial ribosomal RNAs .

Common Reagents and Conditions:

    Phosphorylation: Typically involves the use of ATP and specific kinases.

    Adenylation: Utilizes ATP and adenyltransferases.

    Acetylation: Requires acetyl-CoA and acetyltransferases.

Major Products: The major products of these reactions are modified forms of ribostamycin that may exhibit altered antimicrobial activity .

Scientific Research Applications

Ribostamycin sulfate salt is used extensively in scientific research due to its broad-spectrum antimicrobial properties. It is employed in:

Mechanism of Action

Ribostamycin sulfate salt exerts its effects by binding to the bacterial 30S ribosomal subunit, inhibiting the translocation of peptidyl-tRNA from the A-site to the P-site. This causes misreading of mRNA, preventing the bacterium from synthesizing essential proteins . Additionally, it inhibits the chaperone activity of protein disulfide isomerase .

Comparison with Similar Compounds

  • Streptomycin sulfate salt
  • Paromomycin sulfate salt
  • Neomycin sulfate salt

Comparison: Ribostamycin sulfate salt is unique due to its specific structure and the presence of the ribose subunit, which distinguishes it from other aminoglycosides. While all these compounds share a similar mechanism of action, ribostamycin sulfate salt is particularly noted for its effectiveness against a broad range of bacterial species .

Properties

IUPAC Name

5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N4O10/c18-2-6-10(24)12(26)8(21)16(28-6)30-14-5(20)1-4(19)9(23)15(14)31-17-13(27)11(25)7(3-22)29-17/h4-17,22-27H,1-3,18-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKGQURZWSPSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N4O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860346
Record name 4,6-Diamino-3-hydroxy-2-(pentofuranosyloxy)cyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50474-67-4, 25546-65-0
Record name Xylostasin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236658
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ribostamycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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